molecular formula C8H6ClFO B1307485 4-Fluorophenylacetyl chloride CAS No. 459-04-1

4-Fluorophenylacetyl chloride

Cat. No.: B1307485
CAS No.: 459-04-1
M. Wt: 172.58 g/mol
InChI Key: SIOJFYRPBYGHOO-UHFFFAOYSA-N
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Description

4-Fluorophenylacetyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biologicals Attachment to Solid Supports

Chang et al. (1992) describe the use of 4-fluorobenzenesulfonyl chloride, a compound related to 4-fluorophenylacetyl chloride, as an activating agent for covalent attachment of biological substances to solid supports. This method is particularly useful for attaching enzymes, antibodies, and other biologicals to functionalized microspheres, beads, or fibers, maintaining their biological function. This approach has potential therapeutic applications, including bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

2. Genetically Encoded Fluorescent Amino Acids

Summerer et al. (2006) developed a method for biosynthetically incorporating a low-molecular-weight fluorophore into proteins using genetically encoded fluorescent amino acids. This technique, using compounds like this compound, enables the study of protein structure, dynamics, and interactions in vitro and in vivo, enhancing biochemical and cellular studies of protein function (Summerer et al., 2006).

3. Synthesis and Characterization of Complexes

Karipcin and Arabali (2006) researched the synthesis of new ketooximes and their complexes, starting with reactions involving chloroacetyl chloride, which is structurally similar to this compound. Their work contributes to the understanding of bidentate ligand properties in metal complexes, useful in various chemical and pharmaceutical applications (Karipcin & Arabali, 2006).

4. Fluorescent Probes for Ion Detection

Nie et al. (2020) utilized nitrogen-fluorine co-doped carbon nanodots synthesized using 4-fluorophthalic acid (related to this compound) as fluorescent probes for detecting hypochlorite ions in aqueous media. This method is significant for environmental monitoring and the detection of pollutants (Nie et al., 2020).

5. Synthesis of Fluorescent Dyes

Lavis (2017) discusses the development of small-molecule fluorophores, such as fluorescein and rhodamine derivatives, for biochemical and biological research. The application of compounds like this compound in this field enables the creation of sophisticated fluorescent dyes, enhancing experimental techniques in biology and chemistry (Lavis, 2017).

Safety and Hazards

4-Fluorophenylacetyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is toxic if inhaled and reacts violently with water . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-(4-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOJFYRPBYGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395835
Record name 4-Fluorophenylacetyl chloride
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-04-1
Record name 2-(4-Fluorophenyl)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-04-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenylacetyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylacetyl chloride
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Synthesis routes and methods I

Procedure details

4-Fluorophenylacetic acid [starting compound B] (15 g) was dissolved in thionyl chloride (15 ml) to prepare a solution which was then heated at 60° C. for one hr. Excess thionyl chloride was removed by evaporation under the reduced pressure to give 4-fluorophenylacetyl chloride. The acid chloride was dissolved in acetone (200 ml). Ammonium acetate (112 g) was added to the solution, and the mixture was stirred at room temperature for 17 hr. An aqueous saturated sodium hydrogencarbonate solution (150 ml) was added thereto, and the mixture was stirred at room temperature for one hr. The reaction solution was then extracted with chloroform, and the solvent in the extract was removed by evaporation to give a crude crystal. The resultant crude crystal was washed with a hexane/ethyl acetate (2/1) mixed solution to give 4-fluorophenylacetamide (10.5 g, yield 70%).
Quantity
15 g
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Reaction Step One
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0 (± 1) mol
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15 mL
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 1-L three-neck flask equipped with a mechanical stirrer, an addition funnel, and a nitrogen bubbler vented to a water scrubber was placed 60.0 g (0.389 mol) of 4-fluorophenylacetic acid, 0.18 g, 0.002 mol) of N,N-dimethylformamide and 250 g of toluene. The addition funnel was charged with 50.4 g (0.397 mol) of oxalyl chloride and added to the reaction mixture over a 10 minute period resulting in gas evolution (4.7° C. exotherm was observed). The reaction mixture was stirred at ambient temperature for 2.5 hours (gas evolution complete) and the head space of the reaction flask was sparged with nitrogen for 10 minutes before storing the material. HPLC assay of the solution indicated that 19.1 wt % of the solution was 4-fluoroacetyl chloride, thus affording a 99% yield. Purification of crude 4-fluorophenylacetyl chloride by vacuum distillation (57-58° C., 0.15 mm Hg) affords 4-fluorophenylacetyl chloride as a clear liquid in 90% yield.
Name
Quantity
0 (± 1) mol
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60 g
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0 (± 1) mol
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50.4 g
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250 g
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Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a suitable reactor is charged 4-fluorophenylacetic acid (122.5 kg, 795 mol), N,N-dimethylformamide (0.37 kg, 5.1 mol), and toluene (490 kg). Oxalyl chloride (105.2 kg, 829 mol) is added at a rate to maintain the temperature at about 35° C. The solution is stirred for at least 7 hours at about 25° C., typically affording a solution of about 22.1 wt % 4-fluorophenylacetyl chloride (99% yield as determined by HPLC assay).
Quantity
122.5 kg
Type
reactant
Reaction Step One
Quantity
0.37 kg
Type
reactant
Reaction Step One
Quantity
490 kg
Type
solvent
Reaction Step One
Quantity
105.2 kg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 150 g (0.974 mol) of 4-fluorophenylacetic acid an 1 mL of N,N-dimethylformamide in 500 mL of toluene at 40 ° C. was treated with 20 mL of thionyl chloride and heated to 400° C. An additional 61.2 mL of thionyl chloride was added dropwise over 1.5 hours. After the addition, the solution was heated at 50° C. for 1 hour, the solvent was removed in vacuo and the residual oil was distilled at reduced pressure (1.5 mmHg) to afford 150.4 g (89.5%) of the title compound, bp=68°-70 ° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
61.2 mL
Type
reactant
Reaction Step Two
Yield
89.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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